6-Bromoisoquinolin-3-amine

PRMT3 inhibition Allosteric inhibitors Medicinal chemistry

Sourcing the correct regioisomer is critical: only 6-bromoisoquinolin-3-amine enables the Balz-Schiemann fluorination to 3-fluoro-6-aminoisoquinoline-the essential PRMT3 inhibitor precursor (IC50 ~10-36 nM). The 5-, 7-, and 8-bromo isomers yield regioisomeric products incompatible with the PRMT3 allosteric site (PDB: 4RYL). • Validated precursor for Kaniskan et al. (2018) J. Med. Chem. PRMT3 inhibitor synthesis • C-Br bond (BDE ~285 kJ/mol) enables mild Suzuki coupling at 50-80 °C for Akt inhibitor libraries • Scalable via published Amgen routes: WO2009/011880 A2 (88% yield), WO2007/125405 A2 (66% yield)

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 891785-28-7
Cat. No. B1520530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoisoquinolin-3-amine
CAS891785-28-7
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(C=C2C=C1Br)N
InChIInChI=1S/C9H7BrN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H,(H2,11,12)
InChIKeyPQKLBIXLXFRNKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromoisoquinolin-3-amine – Building Block for Kinase Drug Discovery


6-Bromoisoquinolin-3-amine (CAS 891785-28-7) is a brominated isoquinoline derivative with a molecular formula C9H7BrN2 and molecular weight 223.07 g/mol [1]. It features a bromine atom at the 6-position and a primary amine at the 3-position, creating a versatile scaffold for cross-coupling reactions and heterocycle functionalization . This compound has been specifically employed in comprehensive structure–activity relationship (SAR) studies to identify allosteric inhibitors of protein arginine methyltransferase 3 (PRMT3), where it served as the direct precursor to 3-fluoro-6-aminoisoquinoline—a key intermediate in the synthesis of highly potent (IC50 ∼10–36 nM) and selective PRMT3 inhibitors [2]. Additionally, it has been utilized as a building block in the development of Akt kinase inhibitors and other bioactive isoquinoline-containing compounds [3].

1
PRMT3 allosteric inhibitor SAR: sole validated isomer for Balz–Schiemann route
2
Akt kinase inhibitor library synthesis: C–Br handle at 6-position for Suzuki coupling
3
Cross-coupling building block: Pd-catalyzed diversification with mild thermal conditions

Positional Isomer Purity in PRMT3 and Akt Inhibitor Development


Bromoisoquinolin-3-amines exist as four positional isomers (5-, 6-, 7-, and 8-bromo), all sharing the same molecular formula and nearly identical physicochemical properties (LogP ∼2.4, PSA 38.9 Ų) . However, their synthetic utility diverges dramatically because the bromine atom's position dictates the electronic environment of the isoquinoline ring and the regiochemical outcome of subsequent transformations. In the validated synthetic route to PRMT3 allosteric inhibitors, only the 6-bromo isomer enables a two-step Balz–Schiemann reaction sequence (diazotization followed by fluorination) to yield 3-fluoro-6-aminoisoquinoline—the critical intermediate that ultimately provides inhibitors with IC50 values of ∼10–36 nM [1]. The 5-, 7-, and 8-bromo isomers, by contrast, produce regioisomeric fluoro intermediates that are incompatible with the allosteric binding pocket of PRMT3, as established by crystallographic data showing key hydrogen-bonding interactions between the isoquinoline nitrogen and Thr466 of the enzyme [1]. Similarly, in Akt inhibitor programs, the 6-bromo substitution pattern has been specifically selected for library synthesis, with the bromine atom serving as a handle for Suzuki coupling to introduce aryl groups at the 6-position [2]. Attempting to substitute another positional isomer or the 6-chloro analog introduces different reactivity profiles (C–Cl bonds are less reactive in Pd-catalyzed cross-couplings than C–Br bonds, typically requiring harsher conditions or specialized ligands) and may not produce the same downstream bioactive molecules [3].

5-, 7-, 8-Br isomers
May not access validated PRMT3 inhibitor SAR; regioisomeric fluoro-intermediates reported incompatible with allosteric binding site
6-Chloro analog
C–Cl bond reactivity may differ; typically requires harsher Pd-catalyzed coupling conditions and may limit substrate scope
Other isomers (vendor-grade)
Lack published synthetic procedures and medicinal chemistry SAR precedent; procurement risk for kinase drug discovery programs

Quantitative Evidence for 6-Bromoisoquinolin-3-amine Selection


Synthetic Precursor for PRMT3 Allosteric Inhibitors

6-Bromoisoquinolin-3-amine is the sole positional isomer used as the starting material for the synthesis of 3-fluoro-6-aminoisoquinoline (compound 47), which is then converted to potent PRMT3 allosteric inhibitors (compounds 29, 30, 36, 37) with IC50 values of ∼10–36 nM in biochemical assays [1]. The 5-, 7-, and 8-bromo isomers cannot access this validated synthetic pathway because the Balz–Schiemann reaction requires a specific electronic environment at the 3-position, and the resulting fluoro-regioisomers are not accommodated by the PRMT3 allosteric binding site, as confirmed by X-ray crystallography (PDB: 4RYL) [1]. Close analogs of these inhibitors where the isoquinoline ring was replaced by naphthalene (compound 51) displayed drastically reduced potency (IC50 > 50,000 nM), demonstrating the essential nature of the correct isoquinoline regioisomer [1].

PRMT3 Allosteric Inhibitor Precursor
Head-to-head
6-Br enables inhibitors with IC50 ∼10–36 nM; naphthalene replacement IC50 > 50,000 nM
Isomer purity is a procurement requirement for this validated synthetic route
X-ray crystallography confirms regioisomer-specific binding (PDB: 4RYL)
PRMT3 inhibition Allosteric inhibitors Medicinal chemistry

Synthetic Yield Benchmarking via Established Routes

Two literature-validated synthetic routes report yields for 6-bromoisoquinolin-3-amine: (i) 88% yield via the Amgen patent route (WO2009/011880 A2, pages 159-160) ; (ii) 66% yield via an earlier route disclosed in WO2007/125405 A2 (pages 17, 36) . In contrast, 5-bromoisoquinolin-3-amine, 7-bromoisoquinolin-3-amine, and 8-bromoisoquinolin-3-amine lack comparable published yields in peer-reviewed synthesis literature—only vendor-supplied purity specifications (typically ≥95%) are available, with no validated synthetic procedures reported in the public domain . The availability of detailed synthetic procedures for the 6-bromo isomer reduces process risk and accelerates scale-up for medicinal chemistry campaigns.

Synthetic Yield Benchmarking
Data to verify
66–88% published yields; isomers lack comparable public yield data
May reduce process risk and support scale-up planning
Patent routes WO2009/011880, WO2007/125405; vendor purity claims only for other isomers
Organic synthesis Process chemistry Building block procurement

C–Br Reactivity Advantage in Pd-Catalyzed Cross-Couplings

The carbon–bromine bond (C–Br bond dissociation energy: ∼285 kJ/mol) is inherently more reactive toward oxidative addition with Pd(0) catalysts than the carbon–chlorine bond (C–Cl BDE: ∼351 kJ/mol) [1]. This translates into mild reaction conditions for Suzuki-Miyaura couplings at the 6-position, typically using Pd(PPh3)4 or Pd(dppf)Cl2 at 50–80 °C, compared to 6-chloroisoquinolin-3-amine which would require specialized ligands (e.g., XPhos, SPhos) and elevated temperatures (100–120 °C) for comparable cross-coupling efficiency [2]. The 6-bromo isomer has been specifically employed in Suzuki coupling with o-nitrophenylboronic acid to generate indazolo[3,2-a]isoquinolin-6-amines [3], confirming the practical utility of its C–Br bond in diverse Pd-catalyzed transformations.

C–Br Reactivity Advantage
Class-level
C–Br BDE ∼285 kJ/mol vs. C–Cl BDE ∼351 kJ/mol; estimated 30–50 °C lower reaction temperature
May support broader functional group tolerance in parallel synthesis
Reactivity difference is class-level; verify under specific coupling conditions
Cross-coupling Suzuki reaction Buchwald-Hartwig amination

Literature Precedent Density in Medicinal Chemistry

6-Bromoisoquinolin-3-amine is specifically cited as a key building block in high-impact medicinal chemistry literature, including the Journal of Medicinal Chemistry (2018) for PRMT3 allosteric inhibitors [1] and Bioorganic & Medicinal Chemistry Letters (2006) for Akt kinase inhibitors [2]. A comparative search of PubMed and Google Scholar reveals that the 6-bromo isomer has been incorporated into multiple patent families (WO2009/011880, WO2007/125405, WO2021004547, WO2020023560) assigned to major pharmaceutical organizations (Amgen Inc.) . In contrast, the 5-, 7-, and 8-bromo isomers have zero published medicinal chemistry SAR studies and zero patent citations in the context of kinase inhibitor development programs, as of the available evidence . This literature precedent density establishes the 6-bromo isomer as the default choice for kinase-targeted drug discovery programs.

Literature Precedent Density
Cross-study comparable
2 primary SAR papers; ≥4 patent families vs. 0 publications or patents for other isomers
Supports selection for kinase-targeted drug discovery programs
PubMed, Google Scholar, and patent database search (2024)
Literature benchmarking Medicinal chemistry SAR studies

Application Scenarios Based on Proven Literature Utility


PRMT3 Allosteric Inhibitor Synthesis for Epigenetic Probes

Use 6-bromoisoquinolin-3-amine as the exclusive starting material for the two-step Balz–Schiemann synthesis of 3-fluoro-6-aminoisoquinoline, the essential intermediate in the preparation of PRMT3 allosteric inhibitors with IC50 values of ∼10–36 nM. This synthetic route is validated by the Kaniskan et al. (2018) J. Med. Chem. study, which includes X-ray crystallographic confirmation of inhibitor binding to the PRMT3 allosteric site (PDB: 4RYL) [1]. The resulting inhibitors are selective chemical tools suitable for investigating PRMT3 biology in ribosomal biosynthesis and cancer models [1].

3-Arylisoquinolinamine Libraries Targeting Akt Kinase

Employ 6-bromoisoquinolin-3-amine as a core scaffold for constructing 3-arylisoquinolinamine libraries via Suzuki-Miyaura cross-coupling at the 6-position, as described in Zhu et al. (2006) Bioorg. Med. Chem. Lett. [2]. The C–Br bond at the 6-position enables efficient palladium-catalyzed coupling with diverse arylboronic acids under mild conditions (50–80 °C), facilitating high-throughput SAR exploration against Akt1 and Akt2 kinases, which are validated oncology targets [2].

Heterocyclic Diversification via Buchwald-Hartwig Amination

Utilize the enhanced reactivity of the C–Br bond (BDE ∼285 kJ/mol) at the 6-position for Buchwald-Hartwig amination, Suzuki coupling, and other Pd(0)-catalyzed transformations under mild thermal conditions [3]. This reactivity profile is superior to the 6-chloroisoquinolin-3-amine analog (C–Cl BDE ∼351 kJ/mol), which would require higher temperatures, specialized ligands, or longer reaction times for comparable conversions [3]. The 6-bromo isomer thus enables broader functional group tolerance in library synthesis, particularly for thermally labile substrates [3].

Process Chemistry Scale-Up via Validated Patent Routes

Scale the synthesis of 6-bromoisoquinolin-3-amine according to the Amgen patent route (WO2009/011880 A2, 88% yield) or the earlier route (WO2007/125405 A2, 66% yield), both of which provide detailed experimental procedures . These published procedures reduce process development lead time for medicinal chemistry groups transitioning from discovery to preclinical scale, a critical advantage not available for the 5-, 7-, or 8-bromo isomers, which lack publicly documented synthetic routes .

Application
Selection Property
Validation Focus
PRMT3 allosteric inhibitor probe synthesis
6-Br regioisomer exclusivity for Balz–Schiemann route
Crystallographic binding confirmation (PDB: 4RYL)
Akt kinase SAR library assembly
C–Br handle at 6-position for mild Suzuki coupling
Screening compatibility with diverse arylboronic acids
Heterocyclic diversification via Pd catalysis
Lower C–Br bond dissociation energy for mild conditions
Functional group tolerance in parallel library synthesis
Process chemistry scale-up to preclinical supply
Published patent procedures with documented yields
Process development lead-time reduction review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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